molecular formula C16H11F3N4O2 B2715441 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 324008-96-0

1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2715441
CAS No.: 324008-96-0
M. Wt: 348.285
InChI Key: SNYRWFKLEFTEER-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole core substituted with nitrophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Reduction of Nitro Group: 1-(3-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.

    Halogenation: Halogen-substituted derivatives of the original compound.

Scientific Research Applications

1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exerts its effects involves interaction with various molecular targets:

Comparison with Similar Compounds

    1-(3-Nitrophenyl)-3-(trifluoromethyl)pyrazole: Similar structure but lacks the amine group, which may affect its biological activity.

    4-(3-Nitrophenyl)-1-(trifluoromethyl)pyrazole: Another structural isomer with different substitution patterns on the pyrazole ring.

Uniqueness: 1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to the presence of both nitrophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

2-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)11-4-1-3-10(7-11)14-9-21-22(15(14)20)12-5-2-6-13(8-12)23(24)25/h1-9H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYRWFKLEFTEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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